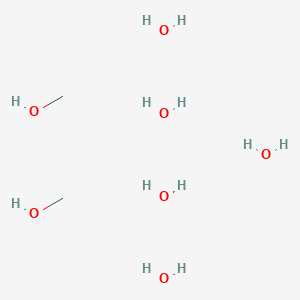
Methanol;pentahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanol pentahydrate is a chemical compound that consists of methanol molecules combined with five water molecules. Methanol, also known as methyl alcohol, is the simplest alcohol with the chemical formula CH₃OH. It is a colorless, volatile liquid with a faintly sweet odor. Methanol is widely used in various industrial applications, including as a solvent, antifreeze, fuel, and feedstock for the production of chemicals such as formaldehyde and acetic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methanol pentahydrate can be synthesized by combining methanol with water under controlled conditions. The preparation involves dissolving methanol in water and allowing the solution to crystallize, forming methanol pentahydrate crystals. The crystallization process can be influenced by factors such as temperature, concentration, and the presence of impurities.
Industrial Production Methods
Methanol is primarily produced through the catalytic hydrogenation of carbon monoxide (CO) and carbon dioxide (CO₂) in the presence of a catalyst, typically a mixture of copper, zinc oxide, and alumina
Análisis De Reacciones Químicas
Types of Reactions
Methanol pentahydrate undergoes various chemical reactions, including:
Oxidation: Methanol can be oxidized to formaldehyde (CH₂O) and further to formic acid (HCOOH) and carbon dioxide (CO₂).
Reduction: Methanol can be reduced to methane (CH₄) under specific conditions.
Substitution: Methanol can undergo substitution reactions to form methyl esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Acid catalysts like sulfuric acid (H₂SO₄) are often used in esterification reactions.
Major Products
- Formaldehyde (CH₂O)
- Formic acid (HCOOH)
- Methyl esters and ethers
Aplicaciones Científicas De Investigación
Methanol pentahydrate has a wide range of applications in scientific research:
- Chemistry: Used as a solvent and reagent in various chemical reactions and synthesis processes.
- Biology: Employed in the preservation and fixation of biological specimens.
- Medicine: Utilized in the production of pharmaceuticals and as a denaturant for ethanol.
- Industry: Used in the manufacture of formaldehyde, acetic acid, and other chemicals. It is also a component in antifreeze and windshield washer fluids.
Mecanismo De Acción
Methanol exerts its effects primarily through its metabolism in the liver, where it is oxidized to formaldehyde by the enzyme alcohol dehydrogenase. Formaldehyde is then further oxidized to formic acid by the enzyme aldehyde dehydrogenase. Formic acid is responsible for the toxic effects of methanol, including metabolic acidosis and damage to the optic nerve, leading to blindness.
Comparación Con Compuestos Similares
Methanol pentahydrate can be compared with other similar compounds such as:
- Ethanol (C₂H₅OH): Ethanol is less toxic than methanol and is commonly used as a beverage alcohol.
- Isopropanol (C₃H₇OH): Isopropanol is used as a disinfectant and solvent but is more toxic than ethanol.
- Ethylene glycol (C₂H₆O₂): Used as an antifreeze, it is highly toxic and can cause kidney failure.
Methanol pentahydrate is unique due to its combination of methanol and water molecules, which can influence its physical properties and reactivity compared to anhydrous methanol.
Propiedades
Número CAS |
921771-25-7 |
|---|---|
Fórmula molecular |
C2H18O7 |
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
methanol;pentahydrate |
InChI |
InChI=1S/2CH4O.5H2O/c2*1-2;;;;;/h2*2H,1H3;5*1H2 |
Clave InChI |
XEJWKZNXULPYDC-UHFFFAOYSA-N |
SMILES canónico |
CO.CO.O.O.O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzyl-1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14180431.png)
![Methyl 3-[(2-phenylethyl)amino]but-2-enoate](/img/structure/B14180440.png)

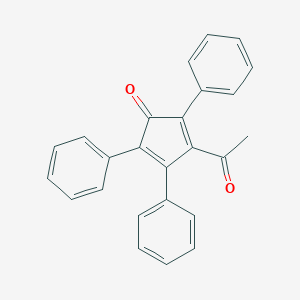
![2,5-Bis[(pyrrolidin-1-yl)methyl]-1H-indole](/img/structure/B14180454.png)
![N~1~,N~3~,N~6~-Tris[3-(octadecyloxy)propyl]hexane-1,3,6-tricarboxamide](/img/structure/B14180458.png)
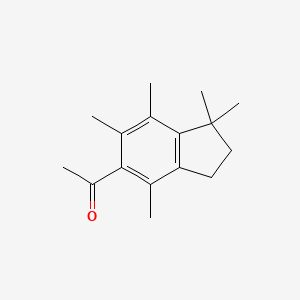
![6-({[2-(Methylsulfanyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14180473.png)

![(1S)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B14180481.png)
![9,9-Diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene](/img/structure/B14180482.png)
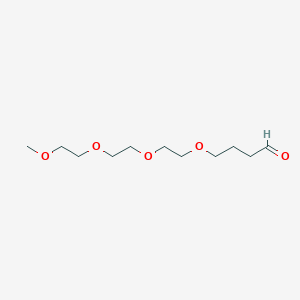
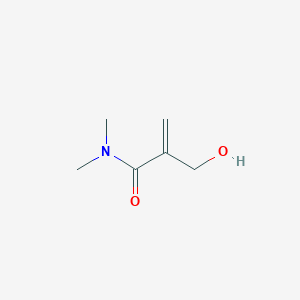
![7-Chloro-3-ethyl-8-fluoro-2,3,3a,4,5,9b-hexahydronaphtho[1,2-b]furan](/img/structure/B14180499.png)
